molecular formula C14H16F3N3O2S B10888115 N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide

N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide

Cat. No.: B10888115
M. Wt: 347.36 g/mol
InChI Key: ILWYBIKHMMWFLU-UHFFFAOYSA-N
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Description

N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide is a complex organic compound featuring a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide typically involves multiple steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents such as trifluoromethyltrimethylsilane and catalysts like copper or palladium to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyltrimethylsilane. Reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various trifluoromethylated derivatives .

Scientific Research Applications

N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the trifluoromethyl and methanesulfonamide groups enhances its stability, bioavailability, and potential for diverse applications .

Properties

Molecular Formula

C14H16F3N3O2S

Molecular Weight

347.36 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]methanesulfonamide

InChI

InChI=1S/C14H16F3N3O2S/c1-9-13(19-23(3,21)22)10(2)20(18-9)8-11-5-4-6-12(7-11)14(15,16)17/h4-7,19H,8H2,1-3H3

InChI Key

ILWYBIKHMMWFLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(F)(F)F)C)NS(=O)(=O)C

Origin of Product

United States

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